Decan-2-yl 4-methylbenzenesulfonate is an organic compound classified under sulfonates, which are esters or salts of sulfonic acids. This compound features a decan-2-yl group, derived from decan-2-ol, and is linked to a 4-methylbenzenesulfonate moiety. It is primarily utilized in various chemical reactions and applications due to its unique structural properties.
Decan-2-yl 4-methylbenzenesulfonate belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group (-SO₃R), where R represents an alkyl or aryl group. The specific structure of decan-2-yl 4-methylbenzenesulfonate is defined by its molecular formula, C₁₇H₃₀O₄S, and its molecular weight of approximately 330.48 g/mol .
The synthesis of decan-2-yl 4-methylbenzenesulfonate typically involves the reaction between decan-2-ol and 4-methylbenzenesulfonyl chloride. This reaction can be facilitated using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
Decan-2-yl 4-methylbenzenesulfonate has a complex structure characterized by:
The compound's structure can be represented using SMILES notation as follows: CCCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
.
Decan-2-yl 4-methylbenzenesulfonate can participate in several chemical reactions, including:
In nucleophilic substitution reactions, the rate can be influenced by factors such as solvent polarity and temperature. The stability of the leaving group (sulfonate) enhances the reactivity of this compound compared to other alcohol derivatives.
The mechanism by which decan-2-yl 4-methylbenzenesulfonate acts in chemical reactions generally involves:
Kinetic studies on similar sulfonates suggest that reaction rates can vary significantly based on substituent effects on the aromatic ring and steric hindrance from the alkyl chain.
While specific data on physical properties like boiling point or melting point for decan-2-yloxy 4-methylbenzenesulfonate are not readily available, general trends for similar compounds indicate:
Decan-2-yl 4-methylbenzenesulfonate has several scientific applications:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4